4-Tert-butyl-2-chloropyrimidine

Vue d'ensemble

Description

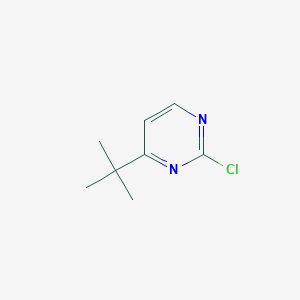

4-Tert-butyl-2-chloropyrimidine is a chemical compound with the molecular formula C8H11ClN2. It is a pyrimidine derivative, characterized by the presence of a tert-butyl group at the fourth position and a chlorine atom at the second position of the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-chloropyrimidine typically involves the chlorination of 4-tert-butylpyrimidine. One common method includes the reaction of 4-tert-butylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-tert-butylpyrimidine+SOCl2→this compound+SO2+HCl

This method is efficient and yields a high purity product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Tert-butyl-2-chloropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

Major Products:

Nucleophilic Substitution: Products include 4-tert-butyl-2-aminopyrimidine, 4-tert-butyl-2-thiopyrimidine, etc.

Suzuki-Miyaura Coupling: Various substituted pyrimidines depending on the boronic acid used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

4-Tert-butyl-2-chloropyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders and infectious diseases, including tuberculosis. The compound's structural properties allow it to interact effectively with biological targets, making it a valuable component in drug design.

Case Study: Antitubercular Agents

A study highlighted the synthesis of novel compounds based on this compound that exhibited promising activity against Mycobacterium tuberculosis. These compounds were evaluated for their efficacy using X-ray crystallographic screening, leading to the identification of potential drug candidates that could combat antibiotic-resistant strains of tuberculosis .

Agricultural Chemicals

Use in Agrochemicals

In agriculture, this compound is utilized in formulating herbicides and insecticides. Its chemical properties enhance crop protection and yield by providing effective solutions against pests and weeds.

Data Table: Agrochemical Formulations

| Formulation Type | Active Ingredient | Target Pests/Weeds | Efficacy |

|---|---|---|---|

| Herbicide | This compound | Various broadleaf weeds | High |

| Insecticide | This compound | Aphids, beetles | Moderate to High |

Material Science

Development of Advanced Materials

The compound is explored in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance against environmental factors.

Case Study: Polymer Coatings

Research has demonstrated that incorporating this compound into polymer formulations enhances their mechanical properties and thermal stability. This application is particularly beneficial in industries requiring high-performance materials .

Research Reagents

Utility in Organic Synthesis

As a reagent, this compound is valuable in organic synthesis and analytical chemistry. It aids researchers in developing new chemical reactions and methodologies, expanding the toolkit available for synthetic chemists.

Environmental Applications

Remediation Efforts

Derivatives of this compound are being studied for their potential use in environmental remediation, particularly in treating contaminated water and soil. These applications focus on pollution control and restoring ecosystems affected by hazardous substances.

Mécanisme D'action

The mechanism of action of 4-Tert-butyl-2-chloropyrimidine largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chlorine atom can participate in hydrogen bonding and other interactions, affecting the overall activity of the molecule .

Comparaison Avec Des Composés Similaires

4-Tert-butylpyrimidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

2-Chloropyrimidine: Lacks the tert-butyl group, resulting in different steric and electronic properties.

4-Tert-butyl-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness: 4-Tert-butyl-2-chloropyrimidine is unique due to the combination of the tert-butyl group and chlorine atom, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in various chemical syntheses and applications .

Activité Biologique

4-Tert-butyl-2-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The molecular formula for this compound is C8H11ClN2. It can be synthesized through several methods, typically involving the chlorination of 4-tert-butylpyrimidine or the reaction of tert-butylamine with chlorinated pyrimidine derivatives. The presence of the tert-butyl group enhances lipophilicity, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, potentially modulating metabolic pathways. The structural characteristics, such as the tert-butyl and chlorine substituents, are believed to enhance binding affinity to target enzymes.

- Antimicrobial Properties : Research has shown that pyrimidine derivatives, including this compound, exhibit antimicrobial activity. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria and fungi .

- Anticancer Activity : Some studies suggest that compounds within this class may have anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways. This interaction can lead to altered gene expression and cellular responses.

- Modulation of Ion Channels : There is evidence suggesting that pyrimidine derivatives can modulate ion channels, impacting neuronal signaling and muscle contraction .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Studies

In a series of experiments assessing the anticancer potential of pyrimidine derivatives, this compound was found to induce apoptosis in human cancer cell lines at concentrations as low as 25 µM. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-tert-butyl-2-chloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSVYOFARGFLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66522-06-3 | |

| Record name | 4-tert-butyl-2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.